5-(Benzyloxy)-1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Overview
Description
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They might have various substituents, like the benzyloxy and carboxylic acid groups in the compound you mentioned.
Synthesis Analysis
The synthesis of such compounds often involves reactions like Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions, including substitutions, oxidations, and reductions . The exact reactions would depend on the substituents present in the molecule.Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds, such as 1,2-oxazines and 1,2-benzoxazines, emphasizes the importance of these molecules in organic synthesis. For example, 1,2-oxazines can be synthesized through the dehydration of dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from cyclization processes involving acyl-nitrosopentenones. These compounds serve as electrophiles and chiral synthons in various chemical reactions, showcasing their versatility in organic chemistry (Sainsbury, 1991).
Biological Activity
The biological activities of natural carboxylic acids derived from plants have been extensively reviewed, indicating their potential antioxidant, antimicrobial, and cytotoxic activities. The structure of these carboxylic acids, such as benzoic acid and cinnamic acid derivatives, significantly influences their bioactivity. This suggests that structurally related compounds like 5-(Benzyloxy)-1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid may also possess similar activities, depending on their structural features (Godlewska-Żyłkiewicz et al., 2020).
Synthetic and Pharmacological Potential
The synthetic and pharmacological potentials of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives highlight the broader relevance of structurally complex molecules in medicinal chemistry. These compounds are synthesized primarily through the cyclization of salicylic acid derivatives and have been studied for their anticoagulant, antimicrobial, and antitumor properties. This underlines the importance of exploring the pharmacological applications of similar compounds, such as the one (Hryhoriv et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,2-dimethyl-6-oxo-5-phenylmethoxypyrimidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-15-11(14(18)19)12(13(17)16(9)2)20-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAAZFYUAQCLGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1C)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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